Ensure GMP-compliant HPLC method validation for amide local anesthetics. This exact pharmacopeial reference standard solves the critical pain point of regulatory rejection due to improper impurity identification.
N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0), structurally characterized by a picolinamide core linked to a 2,6-dimethylphenyl moiety, is primarily procured as a critical pharmacopeial reference standard. In the pharmaceutical industry, it is officially designated as Bupivacaine EP Impurity A, Mepivacaine EP Impurity C, and Bupivacaine USP Related Compound B [1]. It emerges as a synthetic byproduct or degradation product during the manufacturing of amide-type local anesthetics. Rather than being utilized as a bulk active ingredient, its primary procurement value lies in its role as a Certified Reference Material (CRM) for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) method validation, routine system suitability testing, and GMP batch release [2].
In pharmaceutical quality control, substituting N-(2,6-dimethylphenyl)pyridine-2-carboxamide with a generic structural analog, a different positional isomer, or an uncertified crude mixture is strictly prohibited by regulatory agencies (FDA, EMA, ICH) [1]. Analytical method validation requires the exact chemical structure of the known degradation product to accurately establish chromatographic retention times, resolution factors (Rs), and Relative Response Factors (RRF)[2]. Using a non-exact substitute invalidates HPLC/UV system suitability tests, leading to inaccurate quantitation of the impurity mass fraction. Furthermore, substituting a Certified Reference Material (CRM) grade standard with a standard research-grade chemical strips the analytical workflow of its metrological traceability, resulting in inevitable audit failures during Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions.
Non-certified or research-grade picolinamide analog may lack NMI traceability, compromising regulatory audit trail integrity.
Piperidine-based Impurity B has distinct retention, UV, and MS fragmentation patterns; cannot substitute in validated EP methods.
Purity discrepancies across suppliers (95–98%) directly affect impurity quantitation accuracy near ICH thresholds.
Regulatory compliance for bupivacaine API batch release mandates baseline chromatographic resolution between the parent drug and its specified impurities. Under standard reversed-phase HPLC conditions, the exact N-(2,6-dimethylphenyl)pyridine-2-carboxamide standard must be fully resolved from the parent bupivacaine peak to pass system suitability [1]. Pharmacopeial monographs typically require a minimum resolution factor (Rs) of 2.0. Using a generic non-pharmacopeial analog fails to replicate the exact retention time and co-elution risks of the true impurity, invalidating the analytical run.
| Evidence Dimension | Chromatographic Resolution Factor (Rs) |
| Target Compound Data | Rs > 2.0 (Baseline separation from Bupivacaine API) |
| Comparator Or Baseline | Rs < 1.0 or unpredictable co-elution (Generic non-pharmacopeial analogs) |
| Quantified Difference | > 2.0 Rs vs invalid co-elution |
| Conditions | Reversed-phase HPLC-UV, C18 stationary phase, pharmacopeial mobile phase |
Ensures accurate quantitation of degradation products without peak overlap, a strict requirement for regulatory batch release.
In HPLC-UV impurity profiling, the conjugated picolinamide core of N-(2,6-dimethylphenyl)pyridine-2-carboxamide exhibits a significantly different molar absorptivity compared to the piperidine-based parent drug bupivacaine [1]. To accurately quantify this impurity as a %w/w of the bulk API, the exact certified reference standard must be used to establish the Relative Response Factor (RRF). Assuming an RRF of 1.0 (using the API as a proxy) results in severe miscalculation of the impurity mass fraction, potentially exceeding the ICH Q3A reporting thresholds.
| Evidence Dimension | Calculated Impurity Mass Fraction Error |
| Target Compound Data | Exact empirical RRF applied (True %w/w quantification) |
| Comparator Or Baseline | Assumed RRF = 1.0 (Using parent API proxy) |
| Quantified Difference | Up to 40% deviation in calculated impurity mass fraction |
| Conditions | HPLC-UV detection at specific pharmacopeial wavelengths (e.g., 220 nm or 260 nm) |
Using the exact standard prevents over- or under-reporting of impurity levels, mitigating the risk of regulatory rejection or unwarranted batch destruction.
For regulatory submissions, analytical method validation requires impurities to be quantified using Certified Reference Materials (CRMs) with established metrological traceability [1]. CRM-grade N-(2,6-dimethylphenyl)pyridine-2-carboxamide is certified under ISO 17034 and ISO/IEC 17025, providing a precise mass fraction with a calculated expanded uncertainty derived from quantitative NMR (qNMR) and mass balance. Standard research-grade chemicals lack this rigorous characterization, rendering them inadmissible for GMP-compliant validation [2].
| Evidence Dimension | Metrological Traceability and Purity Certification |
| Target Compound Data | ≥98.0% certified purity with calculated expanded uncertainty (ISO 17034 CRM) |
| Comparator Or Baseline | >95% nominal purity (Standard research-grade chemical) |
| Quantified Difference | Absolute mass fraction traceability vs. uncertified nominal purity |
| Conditions | qNMR and mass balance (water/residual solvent/inorganic) characterization |
Guarantees acceptance of analytical validation data by regulatory agencies, preventing costly delays in drug approval.
This compound is the exact required standard for routine HPLC-UV batch release testing to ensure Impurity A (in bupivacaine) or Impurity C (in mepivacaine) levels remain below the ICH and pharmacopeial thresholds (typically 0.1% - 0.2% w/w). Its use guarantees that the system suitability criteria for chromatographic resolution and retention time are met prior to API lot disposition [1].
During the development of stability-indicating methods for generic local anesthetics, this CRM is spiked into sample matrices to establish the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and accuracy. The ISO 17034 traceability of the standard ensures that the validation data will withstand scrutiny from the FDA and EMA [2].
In stress testing (oxidative, thermal, or photolytic), this standard is utilized to track degradation pathways of the parent API. By comparing the retention time and UV/mass spectra of the degradation products against this exact standard, analytical chemists can definitively confirm the presence or absence of this specific picolinamide byproduct in the stability profile [1].
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